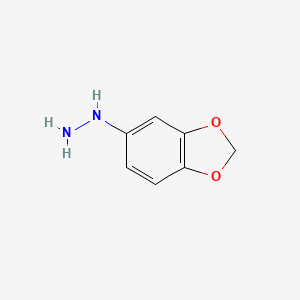

1,3-Benzodioxol-5-ylhydrazine

Description

BenchChem offers high-quality 1,3-Benzodioxol-5-ylhydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzodioxol-5-ylhydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-benzodioxol-5-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-9-5-1-2-6-7(3-5)11-4-10-6/h1-3,9H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KICYFFZBYGXTAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00505929 | |

| Record name | (2H-1,3-Benzodioxol-5-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62646-09-7 | |

| Record name | (2H-1,3-Benzodioxol-5-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,3-Benzodioxol-5-ylhydrazine

Introduction

1,3-Benzodioxol-5-ylhydrazine is a heterocyclic organic compound of significant interest to the scientific community, particularly those engaged in medicinal chemistry and drug development. It incorporates the 1,3-benzodioxole (or methylenedioxyphenyl) moiety, a structural motif present in numerous natural products and pharmacologically active molecules.[1] This functional group is recognized for its role as a versatile pharmacophore, contributing to the biological profiles of compounds with anti-inflammatory, neuroprotective, and anti-tumor properties. The inherent reactivity of the hydrazine group makes this molecule a pivotal precursor for the synthesis of a diverse range of more complex heterocyclic systems, such as hydrazones and pyrazoles.

This guide provides a comprehensive overview of the core chemical properties of 1,3-Benzodioxol-5-ylhydrazine, intended for researchers, scientists, and drug development professionals. It details the synthesis, spectral characteristics, reactivity, and applications of this valuable synthetic intermediate, grounding all technical information in established chemical principles and supported by authoritative references.

Section 1: Physicochemical Properties

1,3-Benzodioxol-5-ylhydrazine is typically handled in its more stable hydrochloride salt form. The core physicochemical data for both the free base and its hydrochloride salt are summarized below for easy reference.

| Property | 1,3-Benzodioxol-5-ylhydrazine | 1,3-Benzodioxol-5-ylhydrazine HCl |

| Molecular Formula | C₇H₈N₂O₂ | C₇H₉ClN₂O₂ |

| Molecular Weight | 152.15 g/mol | 188.61 g/mol |

| Appearance | Solid (predicted) | Solid |

| CAS Number | 62646-09-7 | 40483-63-4, 78865-48-2 |

| InChI Key | CTRHUONLKBGSKR-UHFFFAOYSA-N | |

| SMILES | NNc1cc2OCOc2cc1 | NNC1=CC=C2C(OCO2)=C1.[H]Cl |

Section 2: Synthesis of 1,3-Benzodioxol-5-ylhydrazine

The synthesis of arylhydrazines is a well-established process in organic chemistry, most commonly proceeding through the diazotization of an aromatic amine followed by a reduction step. The following protocol describes a robust and logical pathway to 1,3-Benzodioxol-5-ylhydrazine hydrochloride starting from the commercially available 3,4-methylenedioxyaniline.

Conceptual Workflow for Synthesis

The synthesis is a two-step process. First, the primary amine of 3,4-methylenedioxyaniline is converted into a diazonium salt using nitrous acid at low temperatures. Second, the unstable diazonium salt is immediately reduced to the corresponding hydrazine.

Caption: Workflow for the synthesis of 1,3-Benzodioxol-5-ylhydrazine HCl.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical transformations for synthesizing arylhydrazines.[2][3] It should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Diazotization of 3,4-Methylenedioxyaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 3,4-methylenedioxyaniline (1.0 eq) with concentrated hydrochloric acid (approx. 3.0 eq) and water.

-

Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water and add it dropwise to the aniline slurry via the dropping funnel.

-

Critically maintain the internal temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a change in the solution's appearance. The reaction is typically complete within 30 minutes after the final addition.

-

The resulting cold diazonium salt solution is highly reactive and should be used immediately in the next step without isolation.

Step 2: Reduction to 1,3-Benzodioxol-5-ylhydrazine Hydrochloride

-

In a separate, larger flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, approx. 3.0 eq) in concentrated hydrochloric acid.

-

Cool this reducing solution to below 10 °C in an ice bath.

-

Slowly add the cold diazonium salt solution prepared in Step 1 to the stirred stannous chloride solution. A precipitate, the tin double salt of the hydrazine, may form.

-

After the addition is complete, allow the mixture to stir for an additional 1-2 hours, letting it slowly warm to room temperature.

-

Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold water.

-

To liberate the hydrazine hydrochloride, the solid can be treated with a base (e.g., NaOH solution) to precipitate the tin hydroxides, followed by extraction of the free hydrazine base into an organic solvent (e.g., diethyl ether). Subsequent treatment of the ethereal solution with HCl will precipitate the desired 1,3-Benzodioxol-5-ylhydrazine hydrochloride.

-

Alternatively, the crude solid can be purified by recrystallization from a suitable solvent system like aqueous ethanol.

Section 3: Spectral Characterization

Direct experimental spectral data for 1,3-Benzodioxol-5-ylhydrazine is not widely published. However, a reliable prediction of its key spectral features can be made based on the extensive data available for structurally related 1,3-benzodioxole derivatives and general principles of spectroscopy.[4][5]

Note: The following data are predicted and should be used for reference purposes. Experimental verification is required for definitive characterization.

| Technique | Predicted Signals and Interpretation |

| ¹H NMR | δ ~6.9-6.6 (m, 3H): Aromatic protons on the benzodioxole ring. δ ~5.95 (s, 2H): Characteristic singlet for the two equivalent protons of the methylenedioxy (-O-CH₂-O-) bridge. δ ~4.5-5.5 (br s, 3H): Broad, exchangeable signal corresponding to the protons of the hydrazine group (-NHNH₂). The exact shift is highly dependent on solvent and concentration. |

| ¹³C NMR | δ ~148, ~142: Quaternary carbons of the benzodioxole ring attached to oxygen. δ ~145: Aromatic carbon attached to the hydrazine group. δ ~115, ~108, ~105: Aromatic CH carbons. δ ~101: Methylene carbon of the -O-CH₂-O- bridge. |

| IR (cm⁻¹) | 3400-3200: N-H stretching vibrations (asymmetric and symmetric) of the hydrazine group. 3100-3000: Aromatic C-H stretch. ~2900: Aliphatic C-H stretch from the methylene bridge. ~1600, ~1500: Aromatic C=C stretching vibrations. ~1250, ~1040: Strong C-O-C stretching vibrations characteristic of the dioxole ring. |

| Mass Spec (EI) | m/z 152 (M⁺): Molecular ion peak for the free base. Key Fragments: Loss of N₂H₃ (m/z ~121), and other fragments characteristic of the benzodioxole ring. |

Section 4: Chemical Reactivity and Key Transformations

The chemical utility of 1,3-Benzodioxol-5-ylhydrazine is dominated by the nucleophilic character of the terminal nitrogen atom in the hydrazine moiety. This makes it an excellent reagent for condensation reactions with carbonyl compounds to form hydrazones, which are themselves versatile intermediates.

Hydrazone Formation: A Cornerstone Reaction

Hydrazones are formed by reacting a hydrazine with an aldehyde or ketone, typically under mildly acidic conditions to catalyze the dehydration step. This reaction is a fundamental transformation for creating C=N bonds.[6][7]

Mechanism of Hydrazone Formation

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]

- 3. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hydrazone synthesis [organic-chemistry.org]

- 7. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 1,3-Benzodioxol-5-ylhydrazine

Introduction: The Significance of a Versatile Moiety

The 1,3-benzodioxole ring system, a prominent feature in numerous natural products like safrole, is a cornerstone in medicinal chemistry and drug development.[1][2][3] Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][4] 1,3-Benzodioxol-5-ylhydrazine serves as a critical synthetic intermediate, enabling the introduction of a reactive hydrazine group onto this privileged scaffold, thereby opening avenues for the creation of diverse heterocyclic compounds through reactions like pyrazole synthesis.[5]

However, the parent compounds, safrole and piperonal, are also regulated precursors for the synthesis of controlled substances such as 3,4-methylenedioxymethamphetamine (MDMA).[6][7][8] This dual identity places paramount importance on the unambiguous and rigorous structural confirmation of its derivatives. For researchers in drug discovery, confirming the precise molecular structure is fundamental to establishing structure-activity relationships (SAR) and ensuring the integrity of biological data. For regulatory bodies and forensic sciences, it is a matter of compliance and control.

This guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of 1,3-Benzodioxol-5-ylhydrazine. It moves beyond a simple listing of methods to explain the causality behind the experimental sequence, ensuring a self-validating and scientifically sound analytical cascade.

Foundational Step: Synthesis and Purification

A robust structural analysis begins with a pure sample. 1,3-Benzodioxol-5-ylhydrazine is commonly synthesized and isolated as its hydrochloride salt to improve stability and crystallinity. A typical synthetic route involves the condensation of piperonal (1,3-benzodioxole-5-carbaldehyde) with hydrazine hydrate, followed by acidification.[9]

Rationale for Isolation as a Hydrochloride Salt: The free base of hydrazine can be less stable and may exist as an oil, making purification and handling difficult. Conversion to the hydrochloride salt provides a stable, crystalline solid that is amenable to purification by recrystallization, which is a critical prerequisite for obtaining high-quality data from subsequent analytical techniques, particularly X-ray crystallography.[9][10]

The Analytical Cascade: A Multi-Technique Approach

The definitive elucidation of a molecular structure is not achieved by a single technique but by the convergent validation from several orthogonal methods. Each step in the following workflow provides a layer of information, with the collective data culminating in an unambiguous structural assignment.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Safrole | C10H10O2 | CID 5144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. worldresearchersassociations.com [worldresearchersassociations.com]

- 5. 1,3-Benzodioxol-5-ylhydrazine hydrochloride | 78865-48-2 | Benchchem [benchchem.com]

- 6. EU Drug Market: MDMA — Production. How and where MDMA is produced in Europe | www.euda.europa.eu [euda.europa.eu]

- 7. unodc.org [unodc.org]

- 8. euda.europa.eu [euda.europa.eu]

- 9. benchchem.com [benchchem.com]

- 10. US6160133A - Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Benzodioxol-5-ylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 1,3-Benzodioxol-5-ylhydrazine and its hydrochloride salt, a valuable building block in medicinal chemistry and drug discovery. The methodologies detailed herein are presented with a focus on the underlying chemical principles and practical considerations to ensure reproducibility and safety.

Introduction: The Significance of the 1,3-Benzodioxole Moiety

The 1,3-benzodioxole (or methylenedioxyphenyl) scaffold is a prominent structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities. Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. As a synthetic intermediate, 1,3-Benzodioxol-5-ylhydrazine serves as a crucial precursor for the construction of various heterocyclic systems, such as indoles and pyrazoles, which are of significant interest in the development of novel therapeutic agents.[1][2][3]

Synthesis of 1,3-Benzodioxol-5-ylhydrazine Hydrochloride

The most common and efficient method for the synthesis of 1,3-Benzodioxol-5-ylhydrazine is through the formation of a hydrazone from 1,3-benzodioxole-5-carbaldehyde (piperonal), followed by reduction and salt formation. This section details a robust and scalable protocol.

Synthesis Pathway Overview

The synthesis is typically a two-step process starting from the readily available 1,3-benzodioxole-5-carbaldehyde. The first step involves the condensation reaction between the aldehyde and hydrazine hydrate to form the corresponding hydrazone. The subsequent step involves the reduction of the hydrazone to the hydrazine, which is then converted to its more stable hydrochloride salt.

Sources

An In-Depth Technical Guide to 1,3-Benzodioxol-5-ylhydrazine: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

1,3-Benzodioxol-5-ylhydrazine, also known as 3,4-methylenedioxyphenylhydrazine, is a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. The presence of the 1,3-benzodioxole moiety, a recognized pharmacophore, imparts unique electronic and metabolic properties, making it a valuable precursor for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive technical overview of its core attributes, including synthesis, physicochemical properties, key chemical transformations, and its strategic application in the development of novel therapeutics. Detailed, field-proven protocols for its synthesis and subsequent use in cornerstone reactions such as pyrazole and indole synthesis are presented, underpinned by mechanistic insights to guide experimental design.

Introduction: The Strategic Importance of the 1,3-Benzodioxole Moiety

The 1,3-benzodioxole ring system is a prevalent structural motif found in numerous natural products and synthetic compounds with diverse pharmacological activities.[1] Its inclusion in a molecular framework can significantly influence lipophilicity, receptor binding, and metabolic stability, often by acting as a cytochrome P450 inhibitor. When incorporated into a hydrazine scaffold, as in 1,3-Benzodioxol-5-ylhydrazine, it creates a powerful bifunctional reagent. The arylhydrazine component serves as a classical nucleophile and a key participant in venerable name reactions for constructing nitrogen-containing heterocycles, which are foundational structures in medicinal chemistry.[2] This guide aims to equip the research scientist with the fundamental knowledge to effectively utilize this reagent in synthetic campaigns.

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. The key properties of 1,3-Benzodioxol-5-ylhydrazine hydrochloride, the common salt form, are summarized below.

| Property | Value | Source |

| CAS Number | 62646-09-7 (free base); 40483-63-4 (HCl salt) | [3] |

| Molecular Formula | C₇H₈N₂O₂ | [3] |

| Molecular Weight | 152.15 g/mol (free base); 188.61 g/mol (HCl salt) | [3] |

| Appearance | Solid (hydrochloride salt) | [4] |

| InChIKey | CTRHUONLKBGSKR-UHFFFAOYSA-N (HCl salt) | [3] |

| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)NN.Cl | [3] |

Synthesis and Purification

The reliable synthesis of 1,3-Benzodioxol-5-ylhydrazine is critical for its use in subsequent reactions. A common and effective laboratory-scale synthesis starts from the corresponding aniline derivative, 3,4-methylenedioxyaniline, via diazotization followed by reduction. This multi-step process is a standard, well-understood route for preparing arylhydrazines.

Workflow for Synthesis of 1,3-Benzodioxol-5-ylhydrazine Hydrochloride

Caption: General workflow for the synthesis of 1,3-Benzodioxol-5-ylhydrazine HCl.

Detailed Experimental Protocol: Synthesis of Arylhydrazine Hydrochloride

This protocol is adapted from established procedures for arylhydrazine synthesis.[5]

-

Diazotization:

-

Dissolve 3,4-methylenedioxyaniline (1.0 eq) in concentrated hydrochloric acid (approx. 3.0 eq) and water.

-

Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is typically indicated by a color change.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C.

-

-

Reduction:

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 2.5-3.0 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the cold SnCl₂ solution with vigorous stirring. The arylhydrazine hydrochloride often precipitates as a solid.

-

Allow the reaction to stir for 1-2 hours, letting it slowly warm to room temperature.

-

-

Isolation and Purification:

-

Collect the precipitated solid by vacuum filtration and wash with a small amount of cold water.

-

For purification, the crude hydrochloride salt can be dissolved in water and treated with a base (e.g., 30% NaOH solution) to liberate the free hydrazine base.

-

Extract the free base into an organic solvent like toluene or diethyl ether.[5]

-

Wash the organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

To obtain the pure hydrochloride salt, bubble dry HCl gas through the organic solution or add a solution of HCl in ethanol/isopropanol.

-

Collect the resulting precipitate by filtration, wash with cold solvent, and dry under vacuum.

-

Causality Insight: The slow, controlled addition of sodium nitrite is crucial to prevent the exothermic decomposition of the diazonium salt and to minimize the formation of phenol byproducts. The reduction is performed by adding the diazonium salt to the reducing agent (and not vice-versa) to ensure the diazonium salt is always in the presence of excess reductant, which minimizes side reactions like diazo coupling.

Key Reactivity and Synthetic Applications

1,3-Benzodioxol-5-ylhydrazine is a premier starting material for synthesizing heterocycles, primarily indoles and pyrazoles, which are scaffolds of immense interest in drug discovery.[6][7]

Pyrazole Synthesis: Building Bioactive Scaffolds

Pyrazoles are a class of five-membered heterocyclic compounds that are core components of numerous pharmaceuticals, including anti-inflammatory agents (e.g., Celecoxib), antimicrobial agents, and anticancer drugs.[8][9][10] The most common route to 1,3,5-trisubstituted pyrazoles involves the condensation of an arylhydrazine with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl equivalent.[11]

A highly reliable and regioselective protocol for this transformation has been published in Organic Syntheses, which involves the reaction of a hydrazone with a nitroolefin.[8] This method can be confidently adapted for 1,3-Benzodioxol-5-ylhydrazine.

Caption: Adapted workflow for regioselective pyrazole synthesis.[8]

This protocol is adapted from the procedure by Bui, et al., in Organic Syntheses.[8] It is presented here for the reaction of a generic hydrazine with 3,4-methylenedioxy-β-nitrostyrene to illustrate the utility of the benzodioxole-containing partner. The roles can be reversed by starting with 1,3-Benzodioxol-5-ylhydrazine and a different nitroolefin.

-

Hydrazone Formation (In Situ):

-

In a round-bottomed flask equipped with a magnetic stirrer and condenser, dissolve 4-chlorobenzaldehyde (1.25 eq) in methanol.

-

Add methylhydrazine (1.25 eq) dropwise to the solution over 3 minutes.

-

Stir the mixture at room temperature for 2 hours to allow for complete formation of the corresponding hydrazone. Progress can be monitored by TLC or ¹H NMR.[8]

-

-

Pyrazole Formation:

-

Isolation and Purification:

-

Upon reaction completion (monitored by TLC), slowly add water to the reaction mixture to precipitate the crude product fully.

-

Stir the resulting suspension for an additional hour at room temperature.

-

Collect the solid product by vacuum filtration and wash thoroughly with a 1:1 methanol/water mixture, followed by water.

-

The collected solid can be further purified by recrystallization from a suitable solvent such as ethanol to yield the pure 1,3,5-trisubstituted pyrazole.

-

Causality Insight: This reaction proceeds via an initial Michael addition of the hydrazone onto the electron-deficient nitroolefin, followed by cyclization and elimination of nitrous acid, which is subsequently oxidized by air to promote aromatization. The regioselectivity is controlled by the nucleophilic attack of the enamine-like carbon of the hydrazone tautomer onto the β-carbon of the nitroalkene.[8]

Fischer Indole Synthesis: Accessing the Privileged Indole Core

The Fischer indole synthesis is a classic, powerful, and widely used method for constructing the indole ring system, a core structure in countless pharmaceuticals, including the triptan class of anti-migraine drugs.[12] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from an arylhydrazine and a ketone or aldehyde.

-

Hydrazone Formation (One-Pot):

-

In a suitable flask, combine 1,3-Benzodioxol-5-ylhydrazine hydrochloride (1.0 eq) and a selected ketone (e.g., cyclohexanone, 1.05 eq) in a solvent such as glacial acetic acid or ethanol.[12]

-

Stir the mixture at room temperature or with gentle warming (e.g., 60 °C) for 1-2 hours to form the hydrazone intermediate.

-

-

Cyclization:

-

Add an acid catalyst. A variety of Brønsted acids (polyphosphoric acid (PPA), H₂SO₄, HCl) or Lewis acids (ZnCl₂, BF₃·OEt₂) can be used. PPA is often effective and acts as both catalyst and solvent.

-

Heat the reaction mixture to the required temperature (typically 80-150 °C) for several hours until the reaction is complete (monitored by TLC).

-

-

Workup and Isolation:

-

Carefully pour the hot reaction mixture into a beaker of ice water to quench the reaction and precipitate the crude product.

-

Neutralize the mixture with a base (e.g., NaOH or NaHCO₃ solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude indole by column chromatography on silica gel or recrystallization.

-

Causality Insight: The choice of acid catalyst and solvent is critical and can significantly affect the yield and regioselectivity, especially with unsymmetrical ketones. The key mechanistic step is an acid-catalyzed[9][9]-sigmatropic rearrangement of the enehydrazine tautomer of the initially formed hydrazone.

Analytical Characterization

The structural confirmation of 1,3-Benzodioxol-5-ylhydrazine and its derivatives relies on standard spectroscopic techniques.

-

¹H NMR: The spectrum of the 1,3-benzodioxole moiety is characteristic. Expect a singlet around 5.9-6.1 ppm for the two methylene protons (-O-CH₂-O-).[1] The three aromatic protons will appear as a multiplet system in the aromatic region (typically 6.5-7.0 ppm). The N-H protons of the hydrazine will appear as broad, exchangeable signals.

-

¹³C NMR: Expect a signal for the methylene carbon around 101-102 ppm. The aromatic carbons will appear in the 100-150 ppm range, with the two oxygen-bearing carbons being the most deshielded.

-

IR Spectroscopy: Key stretches include N-H bands (broad, ~3100-3400 cm⁻¹), aromatic C-H (~3000-3100 cm⁻¹), C=C aromatic stretches (~1450-1600 cm⁻¹), and strong C-O ether stretches (~1000-1250 cm⁻¹).

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.

Safety and Handling

Hydrazine derivatives, including 1,3-Benzodioxol-5-ylhydrazine, must be handled with appropriate caution as they are classified as toxic and potentially carcinogenic.

-

Toxicity: Acute toxicity (oral) is a primary concern.[4] Hydrazines can be absorbed through the skin and are irritants to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Incompatibilities: As a reducing agent, it can react violently with strong oxidizing agents. Store away from acids and oxidizers.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

1,3-Benzodioxol-5-ylhydrazine is a strategically important building block for synthetic and medicinal chemistry. Its unique combination of a versatile arylhydrazine functional group and a medicinally relevant 1,3-benzodioxole core provides a direct route to privileged heterocyclic scaffolds such as pyrazoles and indoles. By understanding the fundamental principles of its synthesis, reactivity, and handling, as detailed in this guide, researchers can effectively leverage this reagent to accelerate the discovery and development of novel, complex molecules with therapeutic potential. The provided protocols, grounded in established and reliable chemical literature, offer a solid foundation for practical application in the laboratory.

References

-

Bui, T., et al. (2007). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses, 84, 115. Available at: [Link]

-

1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. (n.d.). TSI Journals. Retrieved January 18, 2026, from [Link]

-

Abdel-Wahab, B. F., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(10), 2633. Available at: [Link]

-

Sharma, V., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-364. Available at: [Link]

-

synthesis of pyrazoles. (2019, January 19). YouTube. Retrieved January 18, 2026, from [Link]

-

A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2023, December 28). Preprints.org. Retrieved January 18, 2026, from [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

-

Dawood, R. S., & Hamed, A. S. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I), 14-21. Available at: [Link]

- Synthesis of pyrazoles. (n.d.). Google Patents.

-

1,3-BENZODIOXOLE (274-09-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents. (n.d.). Chemchart. Retrieved January 18, 2026, from [Link]

- Substituted pyrazoles as p38 kinase inhibitors. (n.d.). Google Patents.

-

Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Available at: [Link]

-

Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Available at: [Link]

-

Fischer indole synthesis. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

- Method for synthesizing aryl hydrazine through reduction of a diazo compound derivative. (n.d.). Google Patents.

-

Identification of a new tadalafil analogue found in a dietary supplement. (2025, July 27). ResearchGate. Retrieved January 18, 2026, from [Link]

-

1,3-Benzodioxol-5-ylhydrazine hydrochloride. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

NIR‐Induced Photoswitching Hybrid DNA Nanoconstruct‐Based Drug Delivery System for Spatiotemporal Control of Stem Cell Fate. (n.d.). KBLEE Group. Retrieved January 18, 2026, from [Link]

Sources

- 1. repository.najah.edu [repository.najah.edu]

- 2. preprints.org [preprints.org]

- 3. Buy (4-Chloropyrimidin-2-YL)methanamine (EVT-421338) | 944902-16-3 [evitachem.com]

- 4. EP1289989A2 - Derivatives of 2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione - Google Patents [patents.google.com]

- 5. Pyrazole synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Constants of 3,4-Methylenedioxyphenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Methylenedioxyphenylhydrazine, often encountered as its hydrochloride salt (1,3-Benzodioxol-5-ylhydrazine hydrochloride), is a heterocyclic organic compound incorporating the 1,3-benzodioxole moiety. This structural motif is present in a wide array of natural products and pharmacologically active molecules, making its derivatives, such as this hydrazine, valuable building blocks in synthetic chemistry and drug discovery. This guide provides a consolidated overview of the known physical and chemical properties of 3,4-Methylenedioxyphenylhydrazine hydrochloride, compiled to assist researchers in its handling, characterization, and application.

It is critical to note that while this compound is available commercially for research purposes, comprehensive, experimentally verified data on its physical constants are not widely published. Some data presented herein are based on information for structurally similar compounds and should be used with appropriate scientific caution. A commercial supplier, Sigma-Aldrich, notes that for their product, the buyer assumes responsibility for confirming identity and purity as analytical data is not collected for this specific chemical.

Chemical Identity and Molecular Structure

The foundational structure of 3,4-Methylenedioxyphenylhydrazine hydrochloride is the phenylhydrazine core, substituted with a methylenedioxy bridge at the 3 and 4 positions of the benzene ring. The hydrochloride salt form enhances the compound's stability and handling characteristics.

// Define nodes for the molecule N1 [label="NH₂", pos="1.5,0.5!"]; N2 [label="NH", pos="0.5,0!"]; C1 [label="C", pos="-0.5,0.5!"]; C2 [label="C", pos="-0.5,1.5!"]; C3 [label="C", pos="-1.5,2!"]; C4 [label="C", pos="-2.5,1.5!"]; C5 [label="C", pos="-2.5,0.5!"]; C6 [label="C", pos="-1.5,0!"]; O1 [label="O", pos="-3.5,2!"]; O2 [label="O", pos="-3.5,0!"]; CH2 [label="CH₂", pos="-4.5,1!"]; Cl [label="• HCl", pos="2.5,0!"];

// Define edges for the molecule N1 -- N2; N2 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C4 -- O1; C5 -- O2; O1 -- CH2; O2 -- CH2;

// Benzene ring double bonds edge [style=bold]; C1 -- C2 [dir=none]; C3 -- C4 [dir=none]; C5 -- C6 [dir=none]; } .dot

Figure 1: Molecular Structure of 3,4-Methylenedioxyphenylhydrazine Hydrochloride

Summary of Chemical Identifiers

A comprehensive list of identifiers is crucial for accurate database searching and regulatory compliance.

| Identifier | Value | Source(s) |

| Compound Name | 3,4-Methylenedioxyphenylhydrazine hydrochloride | - |

| Synonyms | 1,3-Benzodioxol-5-ylhydrazine hydrochloride | [1] |

| CAS Number | 40483-63-4 | [1] |

| Molecular Formula | C₇H₉ClN₂O₂ | [1] |

| Molecular Weight | 188.61 g/mol | [1] |

| InChI Key | CTRHUONLKBGSKR-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC2=C(C=C1NN)OCO2.Cl |

Physical and Chemical Constants

Detailed experimental data for this specific compound is scarce. The following table summarizes the available information. For properties where no specific data is available, this is explicitly stated.

| Property | Value | Notes and References |

| Appearance | Solid. A related dimethyl analogue appears as a pale cream to brown powder or flakes. | |

| Melting Point | Data not available. | A safety data sheet explicitly states no data is available.[2] One vendor notes that melting points for hydrazine salts vary with purity.[3] For context, the related compound (3,4-dimethylphenyl)hydrazine hydrochloride has a melting point of 195-200 °C.[4] |

| Boiling Point | Data not available. | A safety data sheet explicitly states no data is available.[2] |

| Solubility | Data not available. | The related compound (3,4-dimethylphenyl)hydrazine hydrochloride is noted to be soluble in water.[4] |

| pKa | Data not available. | - |

Spectroscopic Data

No experimentally obtained spectra (NMR, IR, MS) for 3,4-Methylenedioxyphenylhydrazine hydrochloride have been identified in the public domain. Commercial suppliers indicate that they do not perform analytical characterization for this product. However, based on the known molecular structure and data from analogous compounds, the following spectral characteristics can be anticipated:

-

¹H NMR:

-

Aromatic Protons (Ar-H): Signals expected in the δ 6.8–7.2 ppm range, characteristic of the benzodioxole ring protons.[3]

-

Methylene Protons (-O-CH₂-O-): A singlet is expected around δ 5.9-6.0 ppm.

-

Hydrazine Protons (-NH-NH₂): Broad signals that may be exchangeable with D₂O. Their chemical shift can vary significantly based on solvent and concentration.

-

-

¹³C NMR:

-

Aromatic Carbons: Multiple signals expected in the δ 100-150 ppm region.

-

Methylene Carbon (-O-CH₂-O-): A signal expected around δ 101 ppm.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretching: Expected in the region of ~3400 cm⁻¹, characteristic of the hydrazine group.[3]

-

Aromatic C-H Stretching: Signals typically appear just above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Peaks around 1600 cm⁻¹.[3]

-

C-O Stretching: Strong bands associated with the methylenedioxy bridge are expected in the 1250-1040 cm⁻¹ region.

-

Synthesis Methodology

Figure 2: Plausible Synthesis Route for 3,4-Methylenedioxyphenylhydrazine Hydrochloride

Experimental Protocol (Generalized)

The following protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for specific laboratory conditions.[3]

-

Hydrazone Formation:

-

To a solution of piperonal (1 equivalent) in absolute ethanol, add hydrazine hydrate (1.1 equivalents).

-

Heat the mixture to reflux and maintain for 2-3 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

-

Isolation and Acidification:

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in a suitable solvent (e.g., diethyl ether or ethanol).

-

Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

-

Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield 3,4-Methylenedioxyphenylhydrazine hydrochloride.

-

Safety and Handling

Specific toxicological data for 3,4-Methylenedioxyphenylhydrazine hydrochloride is not available. However, compounds containing the hydrazine moiety are often toxic and should be handled with extreme care. General safety information for related hydrazine salts provides essential guidance.

-

Hazard Classification: The compound is classified as Acute Toxicity, Oral (Category 4), carrying the GHS07 pictogram and the signal word "Warning". The hazard statement is H302: Harmful if swallowed. General safety data sheets for other hydrazines often include warnings for skin corrosion/irritation, serious eye damage, and potential carcinogenicity.[5][6]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. Do not eat, drink, or smoke when handling this product.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3,4-Methylenedioxyphenylhydrazine hydrochloride is a valuable reagent for organic synthesis, particularly for constructing heterocyclic systems. However, there is a notable lack of publicly available, experimentally determined data for its core physical constants. Researchers utilizing this compound should perform their own analytical characterization to confirm identity and purity before use and should handle it with the caution appropriate for hydrazine derivatives. The information and generalized protocols provided in this guide serve as a foundational resource to be supplemented by rigorous in-laboratory evaluation.

References

-

Angene Chemical. (n.d.). Safety Data Sheet for 1,3-Benzodioxol-5-ylhydrazine hydrochloride. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 1,3-Benzodioxol-5-ylhydrazine hydrochloride. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

Sources

Reactivity of 1,3-Benzodioxol-5-ylhydrazine with Carbonyls: Mechanisms, Protocols, and Synthetic Applications

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive examination of the reactivity of 1,3-benzodioxol-5-ylhydrazine with carbonyl compounds. The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs, imparting significant biological activity.[1] This guide delves into the two primary reaction pathways stemming from the initial condensation with aldehydes and ketones: the formation of stable hydrazones and their subsequent cyclization into indole derivatives via the Fischer indole synthesis. We will explore the underlying reaction mechanisms, provide detailed, field-tested experimental protocols, and discuss the profound implications of these synthesized molecules in drug discovery and development. This document is intended to serve as a practical and authoritative resource for chemists engaged in the synthesis of novel heterocyclic compounds.

Introduction: The Significance of the 1,3-Benzodioxole Scaffold

The 1,3-benzodioxole (or methylenedioxyphenyl) group is a key structural feature in a vast array of pharmacologically active molecules.[2] Its presence can significantly influence a compound's metabolic stability, receptor-binding affinity, and overall biological profile. When incorporated into a hydrazine molecule, as in 1,3-benzodioxol-5-ylhydrazine, it creates a versatile reagent for accessing complex heterocyclic systems.

The primary reactivity of hydrazines is centered on their nucleophilic nature, which facilitates reactions with electrophilic carbonyl carbons in aldehydes and ketones.[3] This fundamental reaction opens doors to two critical classes of compounds:

-

Hydrazones: The direct condensation products, which themselves exhibit a wide range of biological activities, including antimicrobial and antitumor properties.[4]

-

Indoles: Formed via the acid-catalyzed rearrangement of the intermediate hydrazones, this reaction, known as the Fischer indole synthesis, is one of the most important methods for constructing the indole nucleus.[5] The indole skeleton is a cornerstone of pharmaceutical chemistry, present in numerous approved drugs.[6]

This guide will systematically dissect these transformations, providing the mechanistic rationale and practical knowledge required for successful synthesis.

The Condensation Reaction: Hydrazone Formation

The reaction between 1,3-benzodioxol-5-ylhydrazine and a carbonyl compound (aldehyde or ketone) is a classic nucleophilic addition-elimination reaction that yields a hydrazone and water.[7][8] This transformation is foundational, as the resulting hydrazone can be an isolated target molecule or a crucial intermediate for further synthesis.

Mechanistic Insights

The formation of a hydrazone proceeds through a two-step mechanism that is typically catalyzed by a small amount of acid.[9][10]

-

Nucleophilic Attack: The terminal nitrogen atom of the hydrazine, being more nucleophilic due to the alpha effect, attacks the electrophilic carbonyl carbon.[11] This leads to the formation of a tetrahedral intermediate, a carbinolamine.

-

Dehydration: The carbinolamine intermediate is then dehydrated to form the final hydrazone product. This step involves the elimination of a water molecule and the formation of a stable carbon-nitrogen double bond (C=N). At neutral pH, this dehydration step is often rate-limiting.[12]

Acid catalysis facilitates the reaction by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Caption: Mechanism of Hydrazone Formation.

Experimental Protocol: General Synthesis of 1,3-Benzodioxol-5-yl-hydrazones

This protocol describes a general method for the synthesis of hydrazones from 1,3-benzodioxol-5-ylhydrazine (often used as its hydrochloride salt for stability) and a generic carbonyl compound.

Materials:

-

1,3-Benzodioxol-5-ylhydrazine hydrochloride (1.0 eq)

-

Aldehyde or Ketone (1.0 - 1.1 eq)

-

Ethanol or Methanol

-

Glacial Acetic Acid (catalytic, ~2-3 drops)

-

Sodium Acetate (if starting with hydrochloride salt, 1.0 eq)

Procedure:

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,3-benzodioxol-5-ylhydrazine hydrochloride and ethanol.

-

Base Addition (if applicable): If using the hydrochloride salt, add sodium acetate to liberate the free hydrazine base in situ. Stir for 10-15 minutes at room temperature.

-

Carbonyl Addition: Add the corresponding aldehyde or ketone to the mixture, followed by the catalytic amount of glacial acetic acid.[9]

-

Reaction: Heat the reaction mixture to reflux. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).

-

Isolation: Upon completion, cool the mixture to room temperature and then in an ice bath. The solid hydrazone product will often precipitate.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Self-Validation: The purity of the synthesized hydrazone can be confirmed by its sharp melting point and spectroscopic analysis (¹H NMR, ¹³C NMR, IR). The IR spectrum is particularly informative, showing the disappearance of the C=O stretch from the starting carbonyl and the appearance of a C=N stretch.

The Fischer Indole Synthesis: A Key Application

The Fischer indole synthesis is a powerful and versatile method for preparing indoles from arylhydrazones.[13][14] This acid-catalyzed intramolecular cyclization is a cornerstone of heterocyclic chemistry and is widely used in the synthesis of pharmaceuticals, including the triptan class of antimigraine drugs.[5]

Mechanism and Workflow of Indole Formation

The reaction transforms the 1,3-benzodioxol-5-yl-hydrazone into a 5,6-methylenedioxy-indole derivative. The accepted mechanism involves several key steps:[5]

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[14][14]-Sigmatropic Rearrangement: A concerted pericyclic rearrangement occurs, breaking the N-N bond and forming a new C-C bond.

-

Rearomatization: The intermediate diimine loses a proton to regain aromaticity in the six-membered ring.

-

Cyclization & Elimination: An intramolecular cyclization forms a five-membered ring (an aminal), which then eliminates a molecule of ammonia under acidic conditions to yield the final, stable indole product.

Caption: Workflow of the Fischer Indole Synthesis.

Catalyst Selection and Reaction Conditions

The choice of acid catalyst is critical and significantly impacts the reaction's success and yield.[15] Both Brønsted acids and Lewis acids are effective.

-

Brønsted Acids: Polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH) are commonly used.[5] PPA is particularly effective as it serves as both the catalyst and the solvent at high temperatures.

-

Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also widely employed.[5][15] ZnCl₂ is a classic and often reliable choice for this synthesis.[16]

The reaction typically requires elevated temperatures, often achieved by using high-boiling solvents like toluene or by using the acid catalyst itself as the reaction medium.[17]

Experimental Protocol: Synthesis of a 1,3-Benzodioxole-fused Indole

This protocol details the cyclization of a pre-formed 1,3-benzodioxol-5-yl-hydrazone using zinc chloride as the catalyst.

Materials:

-

1,3-Benzodioxol-5-yl-hydrazone derivative (1.0 eq)

-

Anhydrous Zinc Chloride (ZnCl₂) (2.0 - 4.0 eq)

-

Glacial Acetic Acid or Toluene (as solvent)

Procedure:

-

Setup: In a flask equipped for heating (e.g., a heating mantle) with a reflux condenser, combine the hydrazone and the chosen solvent (e.g., glacial acetic acid).

-

Catalyst Addition: Carefully add anhydrous zinc chloride in portions. The reaction can be exothermic.

-

Reaction: Heat the mixture to reflux (typically 100-140 °C, depending on the solvent) with vigorous stirring. Monitor the reaction by TLC. The reaction time can vary significantly (from 1 to 12 hours) depending on the substrate.

-

Work-up: After the reaction is complete, cool the mixture and pour it carefully into a beaker of ice water. This will hydrolyze the zinc salts and precipitate the crude indole product.

-

Extraction: Neutralize the aqueous mixture with a base (e.g., NaOH or NH₄OH) and extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Synthetic Utility and Pharmacological Relevance

The products derived from the reaction of 1,3-benzodioxol-5-ylhydrazine with carbonyls are of significant interest to drug development professionals.

-

Hydrazones as Bioactive Scaffolds: The hydrazone functional group (-NH-N=C<) is a key pharmacophore in many compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anticonvulsant, and anti-inflammatory properties.[4]

-

Benzodioxole-Containing Indoles: The fusion of the benzodioxole ring with the indole core generates structures with high potential for therapeutic applications. Indole alkaloids, both natural and synthetic, are known to possess potent anticancer, antimicrobial, and anti-inflammatory activities.[6][18] The resulting scaffolds are valuable starting points for the development of new therapeutic agents.

Data Summary: Representative Reactions

The following table summarizes typical conditions and outcomes for the synthesis of hydrazones and their subsequent cyclization to indoles.

| Carbonyl Reactant | Product Type | Catalyst/Conditions | Solvent | Yield (%) | Reference |

| Acetone | Hydrazone | Acetic Acid (cat.), Reflux | Ethanol | >90% (Typical) | [10] |

| Cyclohexanone | Hydrazone | Acetic Acid (cat.), Reflux | Ethanol | High | [9] |

| Acetone Hydrazone | Indole | ZnCl₂, Reflux | Acetic Acid | 79% | [16] |

| Isopropyl methyl ketone | Indole | HCl, Reflux | Acetic Acid | High | [5] |

| 2-Methylcyclohexanone | Indole | Acetic Acid, RT | Acetic Acid | High | [5] |

Conclusion

1,3-Benzodioxol-5-ylhydrazine is a highly valuable reagent in synthetic organic chemistry, providing a direct and efficient route to two important classes of compounds: hydrazones and indoles. The initial condensation with carbonyls is a robust and high-yielding reaction, while the subsequent Fischer indole synthesis offers a powerful method for constructing complex heterocyclic systems. Understanding the mechanisms, optimizing reaction conditions, and selecting appropriate catalysts are paramount to achieving desired outcomes. The resulting molecules, bearing the pharmacologically significant 1,3-benzodioxole and indole moieties, represent promising scaffolds for the discovery and development of new therapeutic agents.

References

-

Al-Hourani, B. J., Al-Awaqleh, M. N., El-Elimat, T., Al-Qawasmeh, R. A., Al-Jaber, H. I., & Voelter, W. (2014). Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 19(11), 17828–17843. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

ChemistryViews. (2021). Catalytic Version of the Fischer Indole Synthesis. Retrieved from [Link]

-

ChemTube3D. (n.d.). Hydrazone formation. Retrieved from [Link]

-

World Researchers Associations. (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Retrieved from [Link]

-

Li, W., et al. (2017). Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5-Triazines Leading to Functionalized Pyrimidines as Diels−Alder. The Journal of Organic Chemistry, 82(4), 2135-2143. [Link]

-

Request PDF. (n.d.). Reactions of benzylhydrazine derivatives with carbonyl compounds. Retrieved from [Link]

-

RSYN RESEARCH LLP. (2023). Synthesis of New Hydrazones Containing 1,3-Diketo Moiety. Rasayan Journal of Chemistry, 16(2), 1124-1129. [Link]

-

Chemistry LibreTexts. (2021). 9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Retrieved from [Link]

-

Al-Hourani, B. J. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2443–2453. [Link]

-

Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization of Some Benzilyl Hydrazone Derived from Benzilic Acid Hydrazide. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 13(8), 900-924. [Link]

-

YouTube. (2020). Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]

-

PMC - NIH. (2015). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. Iranian Journal of Pharmaceutical Research, 14(4), 1245–1250. [Link]

-

ResearchGate. (n.d.). Formation and reactivity of 1,3-benzodioxol-2-yl, 1,3-benzodioxan-2-yl, and related radicals. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (2022). Antimicrobial Activity Of Indole, Benzimidazole And Benzotriazole And Application In Drug Discovery: Review. International Journal of Pharmaceutical Sciences Review and Research, 74(2), 1-10. [Link]

-

ResearchGate. (n.d.). Synthesis of hydrazide-hydrazones 5a–l. Retrieved from [Link]

-

International Journal of Research and Review in Pharmacy and Applied science. (n.d.). Synthesis, Characterization of Some New Benzilyl Hydrazones Derived from Benzilic Acid Hydrazide. Retrieved from [Link]

-

PMC - NIH. (2014). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Bioconjugate Chemistry, 25(10), 1888–1895. [Link]

-

SciSpace. (1994). Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates. Retrieved from [Link]

-

ResearchGate. (n.d.). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). How is the hydrazone formed in the Wolff-Kishner reduction?. Retrieved from [Link]

-

MDPI. (2011). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Retrieved from [Link]

-

PubMed. (2005). Structure-activity relationships for reactivity of carbonyl-containing compounds with glutathione. SAR and QSAR in Environmental Research, 16(5), 433-442. [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. Retrieved from [Link]

-

Journal of Al-Nahrain University. (2013). Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives. Retrieved from [Link]

-

MDPI. (2022). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. Retrieved from [Link]

Sources

- 1. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. worldresearchersassociations.com [worldresearchersassociations.com]

- 3. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AE [thermofisher.com]

- 4. mdpi.com [mdpi.com]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Hydrazone - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijrrr.com [ijrrr.com]

- 11. chemtube3d.com [chemtube3d.com]

- 12. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. organic-chemistry.org [organic-chemistry.org]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. ijarsct.co.in [ijarsct.co.in]

- 17. scispace.com [scispace.com]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 1,3-Benzodioxol-5-ylhydrazine

This guide provides a comprehensive overview of the spectroscopic data for 1,3-Benzodioxol-5-ylhydrazine, a key intermediate in pharmaceutical and chemical synthesis.[1][2] Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical applications of various spectroscopic techniques for the unequivocal identification and characterization of this compound. The insights provided herein are grounded in established principles and data from analogous structures, offering a robust framework for analysis.

Introduction

1,3-Benzodioxol-5-ylhydrazine, often utilized in its more stable hydrochloride salt form, is a versatile building block in organic synthesis, particularly in the construction of heterocyclic systems.[1] Its molecular architecture, featuring a benzodioxole ring system coupled with a hydrazine moiety, imparts unique chemical reactivity and makes it a valuable precursor for novel compounds with potential biological activities. Accurate spectroscopic characterization is paramount to ensure the identity, purity, and stability of this reagent, thereby guaranteeing the integrity of subsequent synthetic transformations.

This guide will systematically explore the expected spectroscopic signatures of 1,3-Benzodioxol-5-ylhydrazine using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: Molecular structure of 1,3-Benzodioxol-5-ylhydrazine.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1,3-Benzodioxol-5-ylhydrazine hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O). The choice of solvent is critical as the acidic and amine protons are exchangeable and may not be observed in protic solvents like D₂O. DMSO-d₆ is often preferred for its ability to slow down the exchange rate of N-H protons, allowing for their observation.

-

Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature using standard acquisition parameters. The spectral width should be sufficient to cover the aromatic and aliphatic regions (typically 0-12 ppm).

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).

Predicted ¹H NMR Data and Interpretation

The predicted ¹H NMR spectrum of 1,3-Benzodioxol-5-ylhydrazine in DMSO-d₆ is expected to exhibit distinct signals corresponding to the aromatic, methylenedioxy, and hydrazine protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| Aromatic H (position 2) | ~6.8 | d | 1H | Ortho-coupled to H at position 6. |

| Aromatic H (position 4) | ~6.6 | dd | 1H | Ortho-coupled to H at position 3 and meta-coupled to H at position 6. |

| Aromatic H (position 6) | ~6.4 | d | 1H | Meta-coupled to H at position 4. |

| -O-CH₂-O- | ~5.9 | s | 2H | Protons of the methylenedioxy group are chemically equivalent and appear as a singlet. |

| -NH-NH₂ | 4.0 - 8.0 | br s | 3H | The chemical shift of hydrazine protons can vary significantly depending on concentration, temperature, and solvent. They often appear as broad singlets due to quadrupole broadening and exchange. |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Caption: Predicted ¹H NMR proton environments for 1,3-Benzodioxol-5-ylhydrazine.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy, using a slightly higher concentration if necessary (20-50 mg).

-

Instrumentation: Utilize a broadband probe on a 100 MHz or higher NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data and Interpretation

The ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C5 | ~148 | Aromatic carbon attached to the electron-donating hydrazine group. |

| C1, C3a | ~147 | Aromatic carbons attached to the oxygen atoms of the dioxole ring. |

| C7a | ~142 | Quaternary aromatic carbon. |

| C4 | ~118 | Aromatic carbon ortho to the hydrazine group. |

| C2 | ~108 | Aromatic carbon para to one of the dioxole oxygens. |

| C6 | ~106 | Aromatic carbon ortho to one of the dioxole oxygens. |

| -O-CH₂-O- | ~101 | Methylene carbon of the dioxole ring. |

Note: Chemical shifts are approximate and based on data from similar benzodioxole structures.[3][4]

Caption: Predicted ¹³C NMR carbon environments for 1,3-Benzodioxol-5-ylhydrazine.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

There are several methods for preparing solid samples for IR analysis:

-

Thin Solid Film: Dissolve a small amount of the compound (5-10 mg) in a volatile solvent like methylene chloride.[5] Place a drop of the solution on a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid.[5][6]

-

Potassium Bromide (KBr) Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle.[7] Press the mixture into a transparent pellet using a hydraulic press.

-

Nujol Mull: Grind a few milligrams of the solid with a drop of Nujol (mineral oil) to create a paste.[8][9] Spread the paste between two salt plates.[8][9]

The spectrum is then recorded using an FTIR spectrometer.

Predicted IR Data and Interpretation

The IR spectrum of 1,3-Benzodioxol-5-ylhydrazine will show characteristic absorption bands for its functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| N-H | 3400-3200 | Stretching | Medium, often two bands for -NH₂ |

| C-H (aromatic) | 3100-3000 | Stretching | Medium to weak |

| C=C (aromatic) | 1600-1450 | Stretching | Medium to strong |

| N-H | 1650-1580 | Scissoring | Medium |

| C-O-C | 1250-1000 | Asymmetric and symmetric stretching | Strong |

| N-N | 1100-900 | Stretching | Weak to medium |

The presence of the benzodioxole ring is typically confirmed by the strong C-O-C stretching bands.[10]

Caption: Key functional groups of 1,3-Benzodioxol-5-ylhydrazine and their expected IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used for structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after dissolution in a suitable solvent for techniques like electrospray ionization (ESI).

-

Ionization: Use an appropriate ionization method. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds, which often leads to extensive fragmentation. ESI is a softer ionization technique that is useful for determining the molecular weight of less volatile or thermally labile compounds.[11]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum and Fragmentation

For 1,3-Benzodioxol-5-ylhydrazine (Molecular Weight: 152.15 g/mol ), the EI mass spectrum is expected to show the following key features:

| m/z | Proposed Fragment | Notes |

| 152 | [M]⁺˙ | Molecular ion peak. |

| 122 | [M - CH₂O]⁺˙ | Loss of formaldehyde from the dioxole ring. |

| 121 | [M - NH₂]⁺ | Loss of the terminal amino group. |

| 93 | [C₆H₅O]⁺ | Fragmentation of the benzodioxole ring. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds. |

The fragmentation pattern of 1,3-benzodioxole derivatives can be complex, but key losses often involve the dioxole ring and the substituent groups.[12]

Caption: A plausible fragmentation pathway for 1,3-Benzodioxol-5-ylhydrazine in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of 1,3-Benzodioxol-5-ylhydrazine through ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides insight into the molecule's stability and fragmentation. The integration of these techniques offers an unambiguous characterization, which is essential for its application in research and development.

References

-

IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. (n.d.). Retrieved January 14, 2024, from [Link]

- McKenzie, L. C., & Huffman, J. C. (2003). Sampling Technique for Organic Solids in IR Spectroscopy.

-

Sample preparation for FT-IR. (n.d.). Retrieved January 14, 2024, from [Link]

-

4.2: IR Spectroscopy - Chemistry LibreTexts. (2022, September 5). Retrieved January 14, 2024, from [Link]

-

Preparing a sample for infrared spectroscopy. (2016, June 7). YouTube. Retrieved January 14, 2024, from [Link]

- Synthesis and Characterization of Hydrazine Derivatives. (2025, August 27). Anusandhanvallari.

-

Spectrophotometric and fluorometric methods for the determination of hydrazine and its methylated analogues | Semantic Scholar. (n.d.). Retrieved January 14, 2024, from [Link]

-

The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. (n.d.). Retrieved January 14, 2024, from [Link]

-

(PDF) Spectrophotometric Determination of Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine with Preliminary Derivatization by 5-Nitro-2-Furaldehyde - ResearchGate. (n.d.). Retrieved January 14, 2024, from [Link]

-

(PDF) Spectrophotometric Determination of Hydrazine - ResearchGate. (n.d.). Retrieved January 14, 2024, from [Link]

-

1,3-Benzodioxol-5-ylhydrazine hydrochloride | C7H9ClN2O2 | CID 22291622 - PubChem. (n.d.). Retrieved January 14, 2024, from [Link]

-

(1,3-Benzodioxol-5-ylmethyl)hydrazine | C8H10N2O2 | CID 416803 - PubChem. (n.d.). Retrieved January 14, 2024, from [Link]

-

BENZO[6][7]DIOXOL-5-YL-HYDRAZINE | CAS#:62646-09-7 | Chemsrc. (2025, September 15). Retrieved January 14, 2024, from [Link]

-

AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES, - DTIC. (n.d.). Retrieved January 14, 2024, from [Link]

-

Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - Frontiers. (2022, June 9). Retrieved January 14, 2024, from [Link]

-

Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved January 14, 2024, from [Link]

-

Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - NIH. (2022, June 10). Retrieved January 14, 2024, from [Link]

-

2-(1,3-benzodioxol-5-ylcarbonyl)-N-benzylhydrazinecarbothioamide - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 14, 2024, from [Link]

- Dynamic NMR spectroscopy of 2,2′-dimethyl-1-picrylhydrazine in various solvents. (2025, August 8).

-

Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction - World Researchers Associations. (n.d.). Retrieved January 14, 2024, from [Link]

-

IR spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one - ResearchGate. (n.d.). Retrieved January 14, 2024, from [Link]

-

1,3-Benzodioxol-5-amine - the NIST WebBook. (n.d.). Retrieved January 14, 2024, from [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.). Retrieved January 14, 2024, from [Link]

-

Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry - Analyst (RSC Publishing). (n.d.). Retrieved January 14, 2024, from [Link]

- Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (2025, December 5). De Gruyter.

-

Proton NMR spectroscopic studies on the metabolism and biochemical effects of hydrazine in vivo - PubMed. (n.d.). Retrieved January 14, 2024, from [Link]

-

1,3-Benzodioxole - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 14, 2024, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 14, 2024, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 14, 2024, from [Link]

-

Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. (n.d.). Retrieved January 14, 2024, from [Link]

-

1,2-Bis[(1,3-benzodioxol-5-yl)methylidene]hydrazine - PubMed Central. (n.d.). Retrieved January 14, 2024, from [Link]

-

Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors - MDPI. (n.d.). Retrieved January 14, 2024, from [Link]

-

Anatomy of an Ion's Fragmentation After Electron Ionization, Part I - Spectroscopy Online. (n.d.). Retrieved January 14, 2024, from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide[6][5]. (n.d.). Retrieved January 14, 2024, from [Link]

-

Mass Spectrometry - MSU chemistry. (n.d.). Retrieved January 14, 2024, from [Link]

-

2 3S 1 1 3 Benzodioxol 5 ylmethyl 3 pyrrolidinyl 5 fluoro 1H benzimidazole - mzCloud. (2024, April 2). Retrieved January 14, 2024, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. worldresearchersassociations.com [worldresearchersassociations.com]

- 4. 1,3-Benzodioxole(274-09-9) 13C NMR spectrum [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole – Oriental Journal of Chemistry [orientjchem.org]

- 11. psvmkendra.com [psvmkendra.com]

- 12. Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

1,3-Benzodioxol-5-ylhydrazine hydrochloride properties

An In-Depth Technical Guide to 1,3-Benzodioxol-5-ylhydrazine Hydrochloride for Advanced Research

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 1,3-Benzodioxol-5-ylhydrazine hydrochloride, a versatile chemical intermediate of significant interest to researchers in medicinal chemistry, drug development, and synthetic organic chemistry. This guide moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, reactivity, analysis, and safe handling, grounded in established scientific principles.

Introduction: The Strategic Importance of the Benzodioxole-Hydrazine Scaffold

1,3-Benzodioxol-5-ylhydrazine hydrochloride, also known as 3,4-(Methylenedioxy)phenylhydrazine hydrochloride, is a key synthetic building block valued for its unique bifunctional nature. The molecule incorporates two critical pharmacophores:

-

The 1,3-Benzodioxole Moiety: This rigid, electron-rich aromatic system is a common feature in numerous biologically active natural products and synthetic drugs.[1][2] Its presence can enhance metabolic stability and facilitate favorable interactions with hydrophobic pockets in biological targets.[1] The 1,3-benzodioxole unit is a structural component in compounds investigated for a wide array of biological activities, including antiepileptic, analgesic, and antimicrobial properties.[2]

-

The Hydrazine Group: As a potent nucleophile, the hydrazine functionality is a gateway to a vast array of chemical transformations.[1] It is most notably employed in condensation reactions with carbonyl compounds to form hydrazones, which are pivotal intermediates for constructing a diverse range of N-heterocyclic compounds such as pyrazoles, oxadiazoles, and triazoles.[1][3] These heterocyclic scaffolds are central to the architecture of many modern pharmaceuticals.[3]

This guide will elucidate the properties and protocols necessary to effectively utilize this compound as a strategic precursor in complex molecule synthesis and drug discovery programs.

Physicochemical and Structural Properties